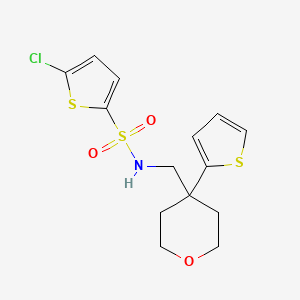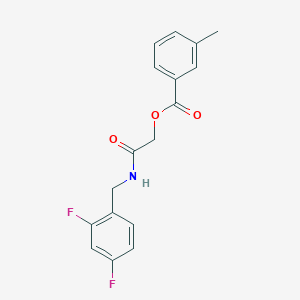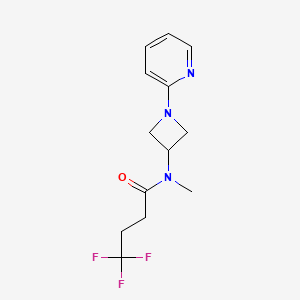![molecular formula C10H10N2O2 B2464666 Ethyl-4-Pyrazolo[1,5-a]pyridin-4-carboxylat CAS No. 573763-62-9](/img/structure/B2464666.png)
Ethyl-4-Pyrazolo[1,5-a]pyridin-4-carboxylat
Übersicht
Beschreibung
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate involves several steps. N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The molecular structure of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate consists of a pyrazole ring fused with a pyridine ring . The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, and the pyridine ring is a six-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving ethyl pyrazolo[1,5-a]pyridine-4-carboxylate are complex and involve multiple steps. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone and its derivatives in EtOH under reflux under the conditions of basic catalysis with piperidine or KOH gave a series of 1,3,6-trisubstituted pyrazolo [3,4- b ]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate include its molecular weight of 190.2 . It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its InChI Code is 1S/C10H10N2O2/c1-2-14-10 (13)8-4-3-7-12-9 (8)5-6-11-12/h3-7H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen
Syntheseverfahren
Forscher haben verschiedene synthetische Wege eingesetzt, um diese Verbindung zu erhalten. Insbesondere die mikrowellengestützte Synthese hat aufgrund ihrer Effizienz und Selektivität Aufmerksamkeit erregt . Die Möglichkeit, Substituenten an bestimmten Positionen (N1, C3, C4, C5 und C6) anzupassen, ermöglicht die Feinabstimmung seiner Eigenschaften.
Biomedizinische Anwendungen
Ethyl-4-Pyrazolo[1,5-a]pyridin-4-carboxylat weist vielversprechende biologische Aktivitäten auf, was es in verschiedenen Bereichen relevant macht:
a. Antitumoreigenschaften: Studien haben sein Potenzial als Antitumor-Gerüst untersucht. Forscher haben Derivate mit verbesserter Zytotoxizität gegen Krebszellen synthetisiert . Die strukturelle Ähnlichkeit der Verbindung mit Purinbasen (Adenin und Guanin) trägt zu ihrer Bioaktivität bei.
b. Entzündungshemmende Aktivität: Derivate von this compound haben entzündungshemmende Wirkungen gezeigt. Diese Verbindungen können entzündliche Signalwege modulieren, wodurch sie wertvoll in der Medikamentenentwicklung sind.
c. Antioxidatives Potenzial: Aufgrund seiner einzigartigen Struktur kann diese Verbindung als Antioxidans wirken, freie Radikale abfangen und Zellen vor oxidativem Schaden schützen.
d. Neuroprotektive Wirkungen: Vorläufige Studien deuten darauf hin, dass bestimmte Derivate neuroprotektive Eigenschaften aufweisen. Sie können das Überleben von Neuronen verbessern und neurodegenerative Prozesse mindern.
e. Stoffwechselstörungen: Forscher untersuchen die Rolle von Derivaten von this compound bei der Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit.
f. Kardiovaskuläre Anwendungen: Die Auswirkungen der Verbindung auf die Herz-Kreislauf-Gesundheit, einschließlich Vasodilatation und Hemmung der Plättchenaggregation, warranten weitere Untersuchungen.
g. Weitere potenzielle Verwendungen: Über die genannten Anwendungen hinaus untersuchen laufende Forschungsarbeiten ihre Rolle bei der Enzyminhibition, antimikrobiellen Aktivität und mehr.
Zusammenfassend lässt sich sagen, dass this compound ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen birgt. Seine vielseitigen Eigenschaften machen es zu einem spannenden Thema für weitere Untersuchungen. 🌟
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. DOI: 10.3390/molecules27072237 Microwave-assisted synthesis of pyrazolo[3,4-b]-pyridine derivatives. (2020). Chemistry of Heterocyclic Compounds, 56(12), 1501–1507. DOI: 10.1007/s10593-020-02830-1
Safety and Hazards
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound with a complex mechanism of action. Related pyrazolo-pyrimidine compounds have been found to inhibit several important proteins, such as cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It is known that related pyrazolo-pyrimidine compounds interact with their targets by binding to the active sites of these proteins, thereby inhibiting their function .
Biochemical Pathways
Related pyrazolo-pyrimidine compounds have been found to affect various biochemical pathways, including those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Result of Action
Related pyrazolo-pyrimidine compounds have been found to have various effects, including inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory responses, and reduction of oxidative stress .
Biochemische Analyse
Cellular Effects
Some pyrazolopyridine derivatives have been found to exhibit cytotoxic effects on certain cell lines .
Molecular Mechanism
Some pyrazolopyridines have been found to inhibit cell proliferation and phosphorylation of Akt/PKB, a downstream marker of PI3 kinase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Pyrazolopyridines have been found to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2464584.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)




![N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464595.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2464597.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/no-structure.png)
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464604.png)

